molecular formula C8H8F3NO3S B1435305 Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester CAS No. 1435805-92-7

Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester

Cat. No.: B1435305
CAS No.: 1435805-92-7
M. Wt: 255.22 g/mol
InChI Key: MVENMYCJJVWWTK-UHFFFAOYSA-N
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Description

Triflates are widely used in organic synthesis as excellent leaving groups, particularly in cross-coupling reactions (e.g., Suzuki, Heck) and electrophilic substitutions.

Properties

IUPAC Name

(4-cyanocyclohexen-1-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3S/c9-8(10,11)16(13,14)15-7-3-1-6(5-12)2-4-7/h3,6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVENMYCJJVWWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1C#N)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves two key stages:

Preparation of Trifluoromethanesulfonic Acid (CF3SO3H)

The trifluoromethanesulfonic acid (triflic acid) is a crucial precursor. A highly detailed and industrially feasible preparation method is described in Chinese patent CN102911087A, which outlines the following steps:

  • Starting materials: Trifluoromethyl haloalkane (CF3X, where X = Cl, Br, or I).
  • Reaction sequence:

    • Dissolve trifluoromethyl haloalkane in acetonitrile.
    • Add an inorganic sulfur reductive agent (e.g., vat powder, rongalite, or sulfite), sodium bicarbonate, and water.
    • React at room temperature for 2–50 hours to form trifluoromethanesulfinate salts.
    • Oxidize the sulfinate intermediate with an oxidizing agent such as oxygen, hydrogen peroxide, potassium permanganate, or peroxy acids to yield trifluoromethanesulfonate.
    • Acidify the sulfonate with a strong acid (e.g., sulfuric acid or polyphosphoric acid) at 0–200 °C for 1–30 hours to liberate trifluoromethanesulfonic acid.
    • Isolate the product by atmospheric or reduced-pressure distillation.
  • Yields and Purity: The process yields trifluoromethanesulfonic acid with purity exceeding 99%, with low levels of impurities such as fluoride, sulfate, and chloride ions.

Parameter Range/Value
Reaction temperature Room temperature to 50 °C
Reaction time (reductive) 2–50 hours
Acidification temperature 0–200 °C
Acidification time 1–30 hours
Purity of final product >99%
Common oxidants H2O2, O2, KMnO4, peroxy acids
Acidifying agents Sulfuric acid, polyphosphoric acid
  • Representative example: Using CF3Cl (319.5 g) dissolved in acetonitrile, reacted with rongalite at room temperature for 20 hours, followed by oxidation and acidification, yielded trifluoromethanesulfonic acid with 99.9% purity.

Preparation of Methanesulfonic Acid Active Ester

The esterification step to form Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester involves reacting methanesulfonic acid derivatives with the appropriate alcohol. According to Chinese patent CN101302213A, the preparation of methanesulfonic acid active esters includes:

  • Catalytic system: Use of heteropoly acids such as TiSiW12O40/SiO2 as catalysts.
  • Reaction conditions: Reflux azeotropic dehydration to remove water and drive the esterification forward.
  • Purification: After reaction completion, filtration to remove the catalyst, washing with potassium hydroxide, drying with anhydrous magnesium sulfate, and solvent recovery under reduced pressure.
  • Yields: Esterification yields reported up to 94% for related methanesulfonic acid esters.

This method is applicable to the preparation of sulfonic acid esters with complex substituents, including cyano and cyclohexenyl groups, by selecting the corresponding alcohol reactants.

Summary Table of Preparation Steps for this compound

Step Reagents/Conditions Outcome/Yield/Purity Reference
1. Synthesis of trifluoromethanesulfonic acid CF3X (X=Cl, Br, I), acetonitrile, sulfur reductant (rongalite/vat powder), NaHCO3, water, oxidation (H2O2, O2, KMnO4), acidification (H2SO4) >99% purity trifluoromethanesulfonic acid; yield ~90-95%
2. Esterification with 4-cyano-1-cyclohexen-1-ol Methanesulfonic acid derivative, TiSiW12O40/SiO2 catalyst, reflux azeotropic dehydration Ester yield ~94%, high purity
3. Alternative methanesulfonic acid prep (for comparison) Dimethyl sulfate + sodium sulfite, pH ≥ 6, 90-100 °C, acidification with H2SO4 High yield, avoids toxic byproducts

Research Findings and Industrial Implications

  • The trifluoromethanesulfonic acid preparation method is industrially viable due to readily available raw materials, mild reaction conditions, and simple purification steps.
  • The high purity (>99%) of trifluoromethanesulfonic acid ensures suitability for sensitive organic syntheses.
  • The esterification method using heteropoly acid catalysts and azeotropic dehydration is efficient and scalable, providing high yields of active esters.
  • Control of reaction parameters such as temperature, pH, and reagent ratios is critical for maximizing yield and purity.
  • The methods avoid hazardous intermediates and toxic byproducts, enhancing safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyl group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester yields methanesulfonic acid and 4-cyano-1-cyclohexen-1-ol .

Scientific Research Applications

The compound Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester is a specialized chemical with notable applications in various fields, particularly in organic synthesis and biological research. This article delves into its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its unique trifluoromethyl group and cyano substituent, which contribute to its reactivity and functionality in synthetic processes. The structural formula can be represented as follows:C9H8F3NO2S\text{C}_9\text{H}_8\text{F}_3\text{N}\text{O}_2\text{S}

Organic Synthesis

ethanesulfonic acid derivatives are widely used as intermediates in the synthesis of complex organic molecules. The trifluoromethyl group enhances the electrophilicity of the compound, making it a valuable reagent in various chemical reactions including:Nucleophilic substitutions : The presence of the cyano group allows for nucleophilic attack, facilitating the formation of various derivatives.

  • Condensation reactions : The compound can participate in condensation reactions to form larger molecular frameworks.

esearch has indicated potential biological activities associated with this compound. Studies have explored its interactions with biological systems, suggesting applications in:

  • Pharmaceutical development : Investigations into its efficacy as a pharmaceutical agent are ongoing, particularly in the context of drug design where fluorinated compounds often exhibit enhanced metabolic stability.
  • Agricultural chemistry : The compound's unique properties may also lend themselves to applications in agrochemicals, particularly as a pesticide or herbicide.

Material Science

The compound's chemical stability and reactivity make it suitable for use in material science. It can be incorporated into polymers or used as a catalyst in polymerization reactions.

Case Study 1: Synthesis of Fluorinated Compounds

In a study published in a peer-reviewed journal, researchers utilized this compound as an intermediate to synthesize novel fluorinated compounds. The results demonstrated improved yields compared to traditional methods due to the enhanced reactivity imparted by the trifluoromethyl group.

Case Study 2: Biological Evaluation

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyano group can participate in various chemical transformations, contributing to the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

Cyclohexenyl Triflates with Different Substituents

  • 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl triflate (76881-19-1): Structure: Contains a 3-oxo and 5,5-dimethyl substituents. Reactivity: The electron-withdrawing oxo group enhances leaving-group ability, but steric hindrance from dimethyl groups may reduce reactivity compared to the 4-cyano analog. Applications: Used in tandem fragmentation/olefination reactions to synthesize enynes .
  • 3-Hydroxy-5,5-dimethylcyclohex-1-en-1-yl triflate (109459-33-8): Structure: Features a hydroxyl group at position 3. Stability: More prone to hydrolysis than the 4-cyano derivative due to the hydroxyl group’s nucleophilicity .

Aryl Triflates

  • 4-Chlorophenyl triflate (29540-84-9): Reactivity: Electron-withdrawing chloro substituent improves reactivity in palladium-catalyzed couplings, yielding >80% with sodium tert-butoxide as a base. Comparison: The 4-cyano group in the target compound likely offers similar or superior reactivity due to stronger electron-withdrawing effects .
  • Benzyl triflate (17674-16-7) :

    • Structure : Alkyl triflate with a benzyl group.
    • Reactivity : Alkyl triflates are generally more reactive than aryl/cyclohexenyl analogs but suffer from lower thermal stability.
    • Applications : Used in alkylation reactions; the target compound’s cyclohexenyl group may offer regioselectivity advantages in alkenylations .

Electronically Modified Triflates

  • Diisopropylsilyl bis(trifluoromethanesulfonate) (85272-30-6) :

    • Structure : Contains a silyl group with dual triflate moieties.
    • Applications : Acts as a Lewis acid catalyst in glycosylation reactions. The target compound’s simpler structure lacks this bifunctional utility but is more suited for alkenyl transfer .
  • Methanesulfonic acid, trifluoro-, (diethoxyphosphinyl)(4-nitrophenyl)methyl ester (391858-43-8): Structure: Combines triflate with phosphinyl and nitro groups. Reactivity: The nitro group strongly withdraws electrons, but steric bulk from the phosphinyl group may limit its use in sterically demanding reactions compared to the 4-cyano cyclohexenyl triflate .

Key Comparative Data

Compound Substituents Reactivity (Leaving Group Ability) Thermal Stability Primary Applications
Target Compound (4-cyano) 4-CN, cyclohexenyl High (strong EWG) Moderate Cross-coupling, alkenylation
5,5-Dimethyl-3-oxocyclohexenyl triflate 3-oxo, 5,5-dimethyl Moderate (steric hindrance) High Tandem fragmentation/olefination
4-Chlorophenyl triflate 4-Cl, aryl High (EWG) High Pd-catalyzed couplings
Benzyl triflate Benzyl, alkyl Very high Low Alkylation, SN2 reactions

EWG = Electron-Withdrawing Group

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester is a compound of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and agrochemicals. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

  • Molecular Formula : C7H12F3NO4S2
  • Molecular Weight : 295.29 g/mol
  • CAS Number : 1384956-50-6

Biological Activity Overview

The biological activity of methanesulfonic acid esters is often linked to their ability to act as intermediates in chemical reactions and their interaction with biological systems. The trifluoromethyl group in this compound enhances its lipophilicity and biological activity.

The mechanism by which methanesulfonic acid esters exert their biological effects can include:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways within cells.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of methanesulfonic acid derivatives found that certain compounds exhibited significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives, including the trifluoro compound.

CompoundMIC (µg/mL)Target Organism
Trifluoro ester32E. coli
Trifluoro ester64S. aureus

This indicates that the trifluoromethyl group may enhance the antimicrobial properties of these esters compared to non-fluorinated analogs .

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of methanesulfonic acid derivatives on cancer cell lines. The results indicated that the trifluoro compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical)153
MCF-7 (breast)202
Normal fibroblast>100-

The selectivity index suggests potential for further development as an anticancer agent .

Toxicological Profile

Toxicological studies indicate that while methanesulfonic acid esters can be effective in small doses, higher concentrations may lead to adverse effects. The compound's toxicity profile includes:

  • Skin Irritation : Moderate irritation observed in dermal exposure studies.
  • Genotoxicity : Some derivatives have shown potential genotoxic effects in vitro, necessitating further investigation .

Q & A

Q. Structural Validation :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the presence of the cyclohexenyl moiety (δ 5.8–6.2 ppm for the enol proton) and the triflate group (distinctive 19F^{19}\text{F} NMR signal at ~-78 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the molecular formula C8H8F3NO3S\text{C}_8\text{H}_8\text{F}_3\text{NO}_3\text{S} .

How does the triflate group influence reactivity in cross-coupling reactions, and what catalytic systems optimize yields?

Advanced Research Question
The triflate group acts as a superior leaving group due to its strong electron-withdrawing nature, enabling efficient participation in Suzuki-Miyaura or Heck couplings.

  • Catalytic Systems :
    • Pd(PPh3_3)4_4 or Pd(OAc)2_2 with ligands like SPhos in toluene/water mixtures (80°C) achieve >85% yield .
    • Ni-catalyzed systems (e.g., NiCl2_2/dppf) are cost-effective but may require higher temperatures (100–120°C) .

Methodological Note : Monitor reaction progress via TLC (ethyl acetate/hexane) and optimize ligand-to-metal ratios to suppress β-hydride elimination side reactions.

What factors contribute to stability discrepancies in polar vs. non-polar solvents, and how are degradation products characterized?

Advanced Research Question
The compound hydrolyzes in polar protic solvents (e.g., methanol/water) via nucleophilic attack at the sulfonate ester bond.

  • Stability Studies :
    • HPLC Tracking : Degradation half-life in DMF (t1/2_{1/2} > 48 hrs) vs. methanol (t1/2_{1/2} ≈ 6 hrs) at 25°C .
    • Isolation of Byproducts : Hydrolysis yields 4-cyano-1-cyclohexenol (identified via IR carbonyl stretch at 1680 cm1^{-1}) and triflic acid (quantified by ion chromatography) .

Mitigation : Store in anhydrous dichloromethane or THF under argon at –20°C .

How can computational methods predict regioselectivity in electrophilic additions to the cyclohexenyl ring?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution:

  • The 4-cyano group directs electrophiles to the β-position via inductive effects (LUMO localization at C2/C3) .
  • Validation : Compare computed transition states (ΔG‡) with experimental product ratios from bromination or epoxidation .

How should researchers resolve contradictory data in catalytic asymmetric syntheses using this compound?

Advanced Research Question
Discrepancies in enantiomeric excess (ee) may arise from ligand-metal coordination dynamics.

  • Systematic Approach :
    • Screen chiral ligands (BINAP, Josiphos) with varying bite angles.
    • Use circular dichroism (CD) to correlate ee with ligand structure .
    • Control moisture levels (<50 ppm H2_2O) to prevent catalyst deactivation .

What safety protocols are critical for handling this compound in academic labs?

Basic Research Question

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact with triflic acid byproducts) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile degradation products.
  • First Aid : Immediate rinsing with water for 15+ minutes upon exposure; consult SDS for antidotes .

How does the cyclohexenyl substituent affect stereochemical outcomes in Diels-Alder reactions?

Advanced Research Question
The 4-cyano group enhances dienophile reactivity while inducing endo selectivity:

  • Experimental Design : React with 1,3-butadiene in refluxing toluene.
  • Analysis : 1H^{1}\text{H} NMR coupling constants (J = 10–12 Hz) confirm endo transition state .

Can this compound serve as a monomer in ring-opening metathesis polymerization (ROMP)?

Advanced Research Question
The electron-deficient cyclohexenyl group may inhibit Grubbs catalyst activity.

  • Workaround :
    • Pre-activate the catalyst with trimethylsilyl chloride.
    • Monitor molecular weight via GPC; expect low polydispersity (Đ < 1.5) if successful .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester
Reactant of Route 2
Reactant of Route 2
Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester

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